molecular formula C11H15NO B1498898 (S)-2-Methyl-2-phenylmorpholine

(S)-2-Methyl-2-phenylmorpholine

Cat. No.: B1498898
M. Wt: 177.24 g/mol
InChI Key: NCMLYFQBONKWAE-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Methyl-2-phenylmorpholine is a chiral organic compound belonging to the substituted phenylmorpholine class, which features a morpholine ring—a six-membered structure containing both nitrogen and oxygen atoms—substituted with a phenyl group and a methyl group at the 2-position . This specific (S)-enantiomer is of significant interest in scientific research due to the critical role that stereochemistry often plays in biological activity and receptor interaction. While data on this specific isomer is limited in the public domain, its structural analogs are well-established in the literature. Compounds within the 2-phenylmorpholine scaffold are frequently investigated as potent monoamine releasing agents, acting on neurotransmitters such as dopamine and norepinephrine in the brain . For instance, closely related substances like phenmetrazine (3-methyl-2-phenylmorpholine) are known to function as norepinephrine-dopamine releasing agents (NDRAs) with documented stimulant properties . This mechanism suggests potential research applications for this compound in neuroscience, particularly in the study of neurotransmitter transporters, synaptic function, and the neuropharmacology of stimulants . Furthermore, the morpholine ring is a ubiquitous pharmacophore in medicinal chemistry, known to influence the physicochemical properties of a molecule, including its solubility and metabolic stability . The presence of the chiral center makes this compound a valuable building block for developing stereoselective ligands and probes. Researchers may utilize this compound in the synthesis of novel analogs, in vitro binding or functional assays at monoamine transporters, and as a key intermediate in structure-activity relationship (SAR) studies aimed at developing new research chemicals or understanding the fundamental principles of molecular recognition at biological targets . This product is intended for non-human research use only in controlled laboratory settings. It is not for diagnostic, therapeutic, or any other personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(2S)-2-methyl-2-phenylmorpholine

InChI

InChI=1S/C11H15NO/c1-11(9-12-7-8-13-11)10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3/t11-/m1/s1

InChI Key

NCMLYFQBONKWAE-LLVKDONJSA-N

Isomeric SMILES

C[C@@]1(CNCCO1)C2=CC=CC=C2

Canonical SMILES

CC1(CNCCO1)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Enantioselective Pathways for S 2 Methyl 2 Phenylmorpholine

Strategies for Chiral Morpholine (B109124) Ring Construction

The synthesis of chiral morpholines can be approached through several strategic disconnections. These strategies generally involve either forming the stereocenter before, during, or after the cyclization of the morpholine ring. researchgate.net Key methodologies include asymmetric hydrogenation, cyclization of pre-existing chiral building blocks, molecular rearrangements, and transition-metal-catalyzed reactions.

Transition-metal-catalyzed asymmetric hydrogenation represents one of the most efficient, atom-economical, and straightforward methods for creating chiral molecules. nih.govrsc.org This "after cyclization" approach has been successfully applied to the synthesis of various N-heterocyclic compounds. researchgate.net However, its application for preparing 2-substituted chiral morpholines, where the stereocenter is adjacent to the oxygen atom, has been historically challenging due to the congested and electron-rich nature of the dehydromorpholine substrates, which leads to low reactivity. nih.govrsc.org

A significant breakthrough was the development of an asymmetric hydrogenation of 2-substituted dehydromorpholines using a bisphosphine-rhodium complex with a large bite angle, specifically the SKP–Rh complex. nih.govrsc.org This method allows for the synthesis of a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities, reaching up to 99% enantiomeric excess (ee). researchgate.netnih.govrsc.org The reaction can be performed on a gram scale, highlighting its practical utility. nih.govrsc.org

The substrate scope for this reaction is broad, accommodating various substituents on the phenyl ring of the dehydromorpholine precursor. Both electron-withdrawing and electron-donating groups are well-tolerated, consistently affording the desired chiral morpholine products with high enantioselectivity. researchgate.net

Performance of SKP-Rh Catalyzed Asymmetric Hydrogenation on Various 2-Substituted Dehydromorpholines researchgate.net
SubstrateSubstituent on Phenyl RingProductEnantiomeric Excess (ee)
1b4-Fluoro (electron-withdrawing)2b92%
1f4-Trifluoromethyl (electron-withdrawing)2f94%
1l4-Methoxy (electron-donating)2l94%
-Generic Substrates-Up to 99%

This strategy relies on the construction of the morpholine ring from acyclic precursors that already contain the desired stereochemistry.

Chiral β-amino alcohols are versatile and readily available starting materials for the synthesis of morpholines. nih.govrsc.org These precursors can be derived from natural amino acids or synthesized through various asymmetric methods, including chromium-catalyzed asymmetric cross aza-pinacol couplings. nih.govwestlake.edu.cn

A direct and efficient method for converting 1,2-amino alcohols into morpholines involves a redox-neutral, one or two-step protocol using ethylene (B1197577) sulfate (B86663) and a base like potassium tert-butoxide (tBuOK). organic-chemistry.orgchemrxiv.org This approach is notable for its ability to achieve selective monoalkylation of primary amines, a key step in the sequence. chemrxiv.org The process is scalable and offers environmental benefits over traditional methods. chemrxiv.org The reaction sequence typically involves an initial SN2 reaction between the amino alcohol and ethylene sulfate, followed by an intramolecular cyclization to form the morpholine ring. organic-chemistry.org

Ring-closing reactions are a fundamental strategy for heterocycle synthesis. In the context of morpholines, this often involves the intramolecular reaction between an amine and an alcohol, where one is functionalized with a leaving group. For instance, the cyclization can be achieved by reacting an N-substituted ethanolamine (B43304) with a molecule containing a reactive halide, such as a 2-chloroethyl group. researchgate.net One specific example involves the heterocyclization of 1-(2-chloroethyl)-4-hydroxymethylazetidin-2-ones to forge a morpholine ring fused to another heterocyclic system. researchgate.net

Another powerful ring-closing technique is Ring-Closing Metathesis (RCM). This reaction, often catalyzed by ruthenium-based complexes, is widely used to form cyclic olefins from acyclic dienes. orgsyn.orgrsc.org For morpholine synthesis, a diallyl-type precursor, such as an N-allyl-2-allyloxy-ethylamine derivative, can undergo RCM to construct the six-membered ring. This approach has been successfully used to create a variety of heterocyclic systems. rsc.org

An innovative approach to optically active morpholines involves the molecular rearrangement of derivatives of α-hydroxy-β-lactams. rsc.orgrsc.org This method provides an efficient pathway to the morpholine core structure from readily prepared, optically active β-lactam precursors. rsc.orgrsc.org The starting β-lactams can themselves be synthesized from homochiral Schiff bases, ensuring the transfer of chirality to the final morpholine product. rsc.orgrsc.org This strategy showcases the utility of strained ring systems as synthetic intermediates for constructing more complex heterocyclic frameworks.

Palladium-catalyzed reactions have become powerful tools in organic synthesis for forming carbon-heteroatom bonds. nih.govmdpi.com Intramolecular palladium-catalyzed carboamination of aminoalkenes offers a convergent route for assembling N-heterocycles. nih.gov While much of the initial work focused on five-membered rings, these methods are adaptable for six-membered heterocycles like morpholines.

One such strategy is a Wacker-type aerobic oxidative cyclization. Using a Pd(DMSO)₂(TFA)₂ catalyst, various N-protected aminoalkenes can be cyclized to form morpholines, among other heterocycles. organic-chemistry.org This method is advantageous as it uses molecular oxygen as the terminal oxidant, making it an environmentally benign process. The palladium catalyst facilitates the intramolecular attack of the nitrogen atom onto the alkene, which is activated by the metal center, leading to the formation of the morpholine ring. nih.gov

Cyclization Reactions Involving Chiral Precursors

Enantiocontrol and Diastereoselective Synthesis

The synthesis of (S)-2-Methyl-2-phenylmorpholine presents the challenge of controlling the stereochemistry at the C2 position. Both enantioselective and diastereoselective strategies are employed to achieve the desired (S)-configuration. These methods often involve the use of chiral starting materials, auxiliaries, or catalysts to direct the formation of the specific stereoisomer.

Utilization of Chiral Auxiliaries and Ligands

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com For the synthesis of chiral morpholines, auxiliaries derived from readily available chiral pool compounds like ephedrine (B3423809) and pseudoephedrine are often considered. sigmaaldrich.comsigmaaldrich.com For instance, pseudoephedrine can be used to prepare chiral 1,2-amino alcohols, which are key precursors for morpholine synthesis. The inherent chirality of the auxiliary guides the formation of the desired stereocenter in the amino alcohol, which is then cyclized to form the morpholine ring.

Another approach involves the use of chiral ligands in metal-catalyzed reactions. Iridium-catalyzed asymmetric allylic alkylation has been explored for the synthesis of γ,δ-unsaturated β-substituted morpholine amides. dntb.gov.uaresearchgate.net In this method, a chiral ligand, often a phosphine-based molecule, coordinates to the metal center and creates a chiral environment that favors the formation of one enantiomer over the other. While not explicitly detailed for this compound, this methodology presents a promising pathway.

A general synthesis for the closely related phenmetrazine (3-methyl-2-phenylmorpholine) involves the reaction of 2-bromopropiophenone (B137518) with ethanolamine. wikipedia.org To adapt this for the asymmetric synthesis of this compound, a chiral equivalent of ethanolamine or a chiral catalyst would be necessary to induce enantioselectivity.

A patent for related phenylmorpholine analogues describes a general procedure involving the reaction of an amine with an epoxide in methanol. google.com For the synthesis of (2S,6S)-2-Methyl-6-phenyl-morpholine, a diastereomer of the target compound, this method was employed. google.com This suggests that starting with an enantiomerically pure epoxide, such as (S)-styrene oxide, could be a viable strategy to introduce the desired stereochemistry at the C2 position.

Resolution Techniques for Enantiomeric Enrichment

Classical resolution of a racemic mixture is a widely used method for obtaining enantiomerically pure compounds. libretexts.orglibretexts.org This technique involves the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. libretexts.orglibretexts.org These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. nih.gov After separation, the desired enantiomer of the amine can be liberated by treatment with a base.

Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. libretexts.orglibretexts.orgnih.gov For example, the resolution of racemic ephedrine has been successfully achieved using derivatives of tartaric acid. nih.gov In the context of morpholines, the resolution of a racemic intermediate, (2RS,3RS)-2-[alpha-(2-methoxymethoxyphenoxy)phenylmethyl]morpholine, was accomplished using (+)-mandelic acid to yield the (+)-(2S,3S)-enantiomer. nih.gov This demonstrates the applicability of this technique to the morpholine scaffold.

A synthesis of (S)-2-phenylmorpholine has been reported starting from (S)-2-phenyl-morpholine-4-carboxylic acid tert-butyl ester. chemicalbook.com The Boc-protected amine was deprotected using hydrochloric acid in dioxane, followed by basification to yield the final product with a 78% yield. chemicalbook.com This implies that the enantiomeric purity was established at the stage of the protected intermediate, likely through an asymmetric synthesis or a resolution of the corresponding racemic carboxylic acid.

Optimization of Synthetic Pathways for Yield and Stereochemical Purity

The optimization of synthetic pathways is crucial for maximizing the yield of the desired product and ensuring high stereochemical purity. This involves a careful selection of reaction conditions, including catalysts, solvents, temperature, and reaction time.

In the context of diastereoselective alkylation of morpholine enolates, the choice of base and reaction conditions can significantly influence the stereochemical outcome. nih.govstackexchange.com For instance, the use of specific bases can favor the formation of one diastereomer over another.

For iridium-catalyzed asymmetric allylic alkylation, the nature of the chiral ligand, the metal precursor, and the additives can all impact the enantiomeric excess (ee) of the product. dntb.gov.ua Screening of different ligands and reaction parameters is a common strategy to identify the optimal conditions for a specific substrate.

In resolution techniques, the choice of the resolving agent and the crystallization solvent is paramount. The ideal combination will lead to a significant difference in the solubility of the two diastereomeric salts, allowing for efficient separation and high enantiomeric enrichment of the desired isomer. The yield of the resolved enantiomer can be further improved by racemizing and recycling the undesired enantiomer. nih.gov

The synthesis of phenmetrazine analogs often involves the formation of fumarate (B1241708) salts to aid in crystallization and purification. nih.gov This technique can be applied to the synthesis of this compound to improve the handling and purity of the final product. An alternative synthesis protocol for a related compound utilized N-methyl-2-pyrrolidone instead of N,N-diisopropylethylamine, which resulted in improved yields. nih.gov This highlights the importance of solvent choice in optimizing the reaction outcome.

Table 1: Chiral Auxiliaries and Resolving Agents in Morpholine Synthesis

Compound ClassReagent TypeSpecific Reagent ExampleApplicationReference(s)
Chiral AminesChiral Auxiliary(1S,2S)-(+)-PseudoephedrineAsymmetric synthesis of chiral amino alcohols, precursors to morpholines. sigmaaldrich.comsigmaaldrich.com
Chiral AcidsResolving Agent(+)-Mandelic AcidResolution of racemic morpholine derivatives. nih.gov
Chiral AcidsResolving AgentTartaric Acid DerivativesResolution of racemic amines. nih.gov
Chiral EpoxidesChiral Starting Material(S)-Styrene oxidePotential starting material for the asymmetric synthesis of (S)-2-phenylmorpholine derivatives. google.com

Chemical Reactivity and Derivatization of S 2 Methyl 2 Phenylmorpholine

N-Substitution Reactions at the Morpholine (B109124) Nitrogen

The secondary amine of the morpholine ring is the most common site for derivatization. The nitrogen atom readily undergoes a variety of N-substitution reactions, allowing for the introduction of a wide range of functional groups. These modifications can significantly alter the compound's physical, chemical, and biological properties.

Common N-substitution reactions include:

N-Alkylation: The nitrogen can be alkylated using alkyl halides or other alkylating agents. A prominent example in a related series is the N-methylation of phenmetrazine (3-methyl-2-phenylmorpholine) to produce phendimetrazine (B1196318). google.comljmu.ac.uk This type of reaction typically proceeds under basic conditions to deprotonate the nitrogen, enhancing its nucleophilicity.

N-Acylation: Reaction with acyl chlorides or anhydrides yields N-acylmorpholines. This transformation introduces an amide functionality, which can alter the electronic properties and hydrogen bonding capabilities of the molecule.

Reductive Amination: The nitrogen can be functionalized via reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride.

N-Arylation: The introduction of an aryl group at the nitrogen position can be achieved through methods such as Buchwald-Hartwig amination.

A patent for phenylmorpholine analogues describes the synthesis of various N-substituted derivatives, highlighting the synthetic tractability of this position. google.com For instance, the synthesis of (S)-2-phenylmorpholine can be achieved from its N-Boc protected precursor, (S)-tert-butyl 2-phenylmorpholine-4-carboxylate, by treatment with hydrochloric acid. chemicalbook.com This demonstrates the use of protecting groups to facilitate other reactions before deprotection to yield the secondary amine, which can then be subjected to various N-substitution reactions.

Functionalization and Modification of Ring Carbon Atoms

While less common than N-substitution, the carbon atoms of the morpholine ring can also be functionalized. These modifications often require more specialized synthetic methods.

Research into the functionalization of related morpholine systems provides insight into potential pathways. For example, methods have been developed for the oxidative imidation of morpholin-2-ones, which involves functionalization at the C-3 position adjacent to the nitrogen. mdpi.com Although this applies to an oxidized form of the ring, it points to the chemical accessibility of this carbon.

The synthesis of 2,2-disubstituted morpholines has been achieved through catalytic asymmetric halocyclization protocols, demonstrating that the carbon framework can be constructed with high stereocontrol. rsc.org Other synthetic strategies have been developed to create 2,5-disubstituted and 2,3,5-trisubstituted morpholines, often involving palladium-catalyzed hydroamination reactions or the ring-opening of precursors like tosyl-oxazetidines. acs.orgnih.govnih.gov These methods build the substituted morpholine ring from acyclic precursors but underscore the feasibility of introducing substituents at various carbon positions, such as C-2, C-3, and C-5. For a pre-formed ring like (S)-2-Methyl-2-phenylmorpholine, functionalization would likely involve metallation followed by quenching with an electrophile, or radical-based reactions, though such direct modifications are challenging.

Synthesis of Analogues and Homologues of this compound

The synthesis of analogues and homologues of this compound is a key area of research, primarily driven by the desire to modulate its activity as a monoamine transporter substrate. nih.govwikipedia.org Modifications have been explored on both the phenyl substituent and the morpholine ring itself.

Modification of the Phenyl Substituent

Altering the electronic and steric properties of the phenyl ring by introducing substituents can have a profound impact on the molecule's interaction with its biological targets. A variety of analogues have been synthesized where the phenyl group is substituted at the ortho, meta, or para positions. wikipedia.org For example, fluoro- and methyl-substituted analogues of the closely related phenmetrazine have been developed and studied. ljmu.ac.uknih.gov The synthesis of these compounds often involves starting with a correspondingly substituted phenyl-containing precursor, such as a substituted propiophenone, which is then carried through a series of reactions to form the morpholine ring. nih.gov

Analogue NameSubstituent on Phenyl RingPosition of Substituent
3-Fluorophenmetrazine (PAL-593)Fluoro3- (meta)
4-Fluorophenmetrazine (PAL-748)Fluoro4- (para)
2-Methylphenmetrazine (2-MPM)Methyl2- (ortho)
3-Methylphenmetrazine (3-MPM)Methyl3- (meta)
4-Methylphenmetrazine (4-MPM)Methyl4- (para)

This table presents analogues of phenmetrazine (3-methyl-2-phenylmorpholine), a structural isomer of this compound, highlighting common phenyl ring modifications. ljmu.ac.uknih.govwikipedia.org

Introduction of Additional Substituents on the Morpholine Ring

Introducing additional alkyl groups onto the carbon framework of the morpholine ring creates steric bulk and can fix the conformation of the ring, leading to changes in activity and selectivity. Several analogues of 2-phenylmorpholine (B1329631) have been synthesized with additional methyl groups at various positions on the morpholine ring. wikipedia.org The parent compound, 2-phenylmorpholine, serves as the basic scaffold for these modifications. wikipedia.org For example, phenmetrazine is 3-methyl-2-phenylmorpholine. Further methylation can lead to dimethyl derivatives. wikipedia.org

Analogue NameAdditional Substituent(s) on Morpholine Ring
Phenmetrazine3-Methyl
Phendimetrazine3,4-Dimethyl
Isophenmetrazine5-Methyl
PDM-353,5-Dimethyl
G-1305,5-Dimethyl
3,6-DMPM3,6-Dimethyl

This table showcases various analogues of 2-phenylmorpholine with additional substituents on the morpholine ring. wikipedia.org

Stereochemical Analysis and Conformational Studies of S 2 Methyl 2 Phenylmorpholine

Elucidation of Absolute and Relative Stereochemistry

The chemical structure of 2-Methyl-2-phenylmorpholine (B190111) features a single stereocenter at the C2 position of the morpholine (B109124) ring, which is substituted with both a methyl and a phenyl group. The presence of this chiral center gives rise to two enantiomers: (S)-2-Methyl-2-phenylmorpholine and (R)-2-Methyl-2-phenylmorpholine.

The absolute configuration, designated as (S) in the title compound, is determined using the Cahn-Ingold-Prelog priority rules. For the C2 carbon, the substituents are ranked based on atomic number. The oxygen atom of the morpholine ring has the highest priority, followed by the nitrogen atom, the phenyl group, and finally the methyl group. With the lowest priority group (methyl) oriented away from the viewer, the sequence from highest to lowest priority (O -> N -> Phenyl) traces a counter-clockwise direction, hence the (S) designation.

The synthesis of specific stereoisomers of related substituted phenylmorpholines, such as phendimetrazine (B1196318) ((2S,3S)-3,4-dimethyl-2-phenylmorpholine), has been documented. This indicates that methodologies for the stereoselective synthesis or resolution of enantiomers of compounds like 2-Methyl-2-phenylmorpholine are established within synthetic organic chemistry. The determination of the absolute configuration of a synthesized sample would typically be achieved through chiroptical techniques or X-ray crystallography of a suitable derivative.

In the absence of other chiral centers, only enantiomers exist. However, if additional substitutions were present on the morpholine ring, creating more stereocenters, a more complex stereochemical landscape with diastereomers would arise. For instance, the related compound cis- and trans-3-Methyl-2-phenylmorpholine possesses two stereocenters, leading to the existence of diastereomeric pairs.

Table 1: Stereochemical Features of this compound

FeatureDescription
Chiral CenterC2 of the morpholine ring
Substituents at C2Methyl, Phenyl, Oxygen (ring), Nitrogen (ring)
Absolute Configuration(S)
Enantiomer(R)-2-Methyl-2-phenylmorpholine
DiastereomersNone (as a single compound)

Conformational Preferences and Dynamics of the Six-Membered Ring

The six-membered morpholine ring is not planar and, similar to cyclohexane, can adopt several conformations, including the high-energy boat and twist-boat forms and the more stable chair conformation. For the vast majority of morpholine derivatives, the chair conformation is the most populated and energetically favorable.

In this compound, the chair conformation can exist in two primary forms through the process of ring inversion. These two chair conformers are diastereomeric in nature due to the different spatial arrangements of the substituents (axial versus equatorial).

Conformer A: The bulky phenyl group occupies an equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions with the axial protons at C3 and C5. In this arrangement, the methyl group would occupy the axial position.

Conformer B: The phenyl group is in an axial position, which would introduce significant steric strain due to interactions with the axial protons. The methyl group would be in the equatorial position.

Based on fundamental principles of conformational analysis, the steric bulk of a phenyl group is considerably greater than that of a methyl group. Therefore, Conformer A , with the equatorial phenyl group, is predicted to be significantly more stable and thus the predominant conformation at equilibrium. The energy difference between the two conformers is expected to be substantial, leading to a high population of Conformer A.

The dynamics of the six-membered ring involve the interconversion between these two chair forms, which occurs via higher-energy twist-boat intermediates. However, due to the large energetic penalty of placing the phenyl group in an axial position, the energy barrier for ring inversion in this compound is expected to be high.

Table 2: Predicted Conformational Preferences of this compound Note: The relative energy values are qualitative predictions based on general principles of conformational analysis and are not derived from direct experimental or computational data for this specific molecule.

ConformerPhenyl Group PositionMethyl Group PositionPredicted Relative Energy (kcal/mol)Predicted Population at 298 K
A EquatorialAxial0 (most stable)>99%
B AxialEquatorialHigh<1%

Spectroscopic Techniques for Stereochemical Assignment

A variety of spectroscopic techniques are instrumental in the elucidation of the stereochemistry and conformational preferences of molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools.

In ¹H NMR, the coupling constants (J-values) between adjacent protons are highly dependent on their dihedral angle, as described by the Karplus equation. In a chair conformation, the coupling between axial-axial protons is typically large (10-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (2-5 Hz). Analysis of these coupling constants can provide strong evidence for the dominant chair conformation and the axial/equatorial positions of the substituents.

The Nuclear Overhauser Effect (NOE), observed in 2D NOESY experiments, provides information about through-space proximity of nuclei. For instance, correlations between the axial methyl group in the predicted stable conformer and other axial protons on the ring would be expected.

¹³C NMR chemical shifts are also sensitive to the stereochemical environment.

Chiroptical Spectroscopy:

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD): These techniques measure the differential absorption or rotation of left- and right-circularly polarized light by a chiral molecule. The resulting spectra are unique for each enantiomer and can be used to determine the absolute configuration by comparison with known standards or with spectra predicted from computational models.

X-ray Crystallography:

This is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound or a derivative can be grown, X-ray diffraction analysis can unambiguously determine its absolute configuration, bond lengths, bond angles, and solid-state conformation.

Table 3: Spectroscopic Techniques for the Analysis of this compound

TechniqueInformation ProvidedApplication
¹H NMRProton chemical shifts, coupling constants (J-values)Determination of relative stereochemistry and ring conformation.
¹³C NMRCarbon chemical shiftsInformation on the chemical environment of each carbon atom.
2D NMR (COSY, NOESY)Proton-proton correlations, through-space proximitiesConfirmation of connectivity and detailed conformational analysis.
Circular Dichroism (CD)Differential absorption of circularly polarized lightDetermination of absolute configuration.
Optical Rotatory Dispersion (ORD)Wavelength-dependent rotation of plane-polarized lightDetermination of absolute configuration.
X-ray CrystallographyPrecise 3D molecular structure in the solid stateUnambiguous determination of absolute configuration and conformation.

Computational and Theoretical Investigations of S 2 Methyl 2 Phenylmorpholine

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is a common approach for predicting molecular properties with a favorable balance between accuracy and computational cost.

Geometry Optimization and Energetic Landscape

A crucial first step in any computational analysis is geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the ground state geometry. For (S)-2-Methyl-2-phenylmorpholine, this would involve determining the most stable conformation of the morpholine (B109124) ring (likely a chair conformation) and the orientation of the equatorial phenyl and methyl groups at the C2 position.

Electronic Structure Analysis (HOMO-LUMO, Molecular Orbitals)

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. researchgate.net

HOMO: Represents the ability to donate an electron. For this compound, the HOMO would likely be localized on the electron-rich regions, such as the phenyl ring or the nitrogen and oxygen atoms of the morpholine ring.

LUMO: Represents the ability to accept an electron. The LUMO would likely be distributed over the aromatic phenyl ring.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. mdpi.com A smaller gap suggests higher reactivity. nih.govresearchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Energies

ParameterPredicted Value (eV)Description
EHOMO~ -6.5 to -5.5Energy of the Highest Occupied Molecular Orbital
ELUMO~ -1.0 to 0.0Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)~ 4.5 to 5.5Indicator of chemical reactivity and stability

Note: These values are hypothetical and based on typical ranges for similar organic molecules. Actual DFT calculations would be required for accurate data.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing insights into its reactive sites. uni-muenchen.de It is a valuable tool for predicting sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. researchgate.netnih.gov

In an MEP map of this compound:

Negative Regions (Red/Yellow): These areas, rich in electrons, would be susceptible to electrophilic attack. They would likely be concentrated around the electronegative oxygen and nitrogen atoms of the morpholine ring. researchgate.net

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. They would be expected around the hydrogen atoms, particularly the N-H proton of the morpholine ring. researchgate.net

Vibrational Frequency Calculations and Spectroscopic Simulations

Theoretical vibrational frequency calculations can predict a molecule's infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the frequencies of the fundamental vibrational modes. nih.gov Comparing the simulated spectrum with experimental data can help to confirm the predicted lowest-energy structure and assign spectral bands to specific molecular motions. researchgate.net For this compound, key vibrational modes would include N-H stretching, C-O-C stretching of the ether linkage, and various vibrations of the phenyl ring.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. mdpi.com For this compound, NBO analysis could quantify:

Stereoelectronic Effects: Interactions involving the lone pairs of the nitrogen and oxygen atoms with anti-bonding orbitals of adjacent bonds (e.g., nO -> σC-C or nN -> σC-C). These interactions can influence the molecule's conformation and stability.

Intramolecular Hydrogen Bonding: NBO can characterize potential weak hydrogen bonds, for instance, between the N-H group and the oxygen atom, although this is less likely in a standard chair conformation. mdpi.com

Table 2: Hypothetical NBO Interaction Energies

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) Nσ* C-C~ 1-3
LP(1) Oσ* C-C~ 2-5

Note: These are illustrative examples of potential intramolecular interactions and their typical energy ranges. Specific calculations are needed for this compound.

Molecular Dynamics Simulations (if applicable for conformational studies)

While often used for larger systems like proteins, Molecular Dynamics (MD) simulations can also be applied to small molecules to study their conformational dynamics over time. nih.govresearchgate.net An MD simulation of this compound in a solvent (like water or an organic solvent) would provide insights into:

Conformational Flexibility: How the molecule explores different shapes and how quickly it transitions between them. nih.govsemanticscholar.org

Solvent Interactions: The formation and dynamics of hydrogen bonds between the molecule (specifically the N-H and oxygen atom) and surrounding solvent molecules.

Time-Averaged Properties: Providing a more realistic view of the molecule's behavior in a solution compared to static, gas-phase quantum calculations.

Advanced Analytical Characterization of S 2 Methyl 2 Phenylmorpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of molecular structure and the assessment of sample purity. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the (S)-2-Methyl-2-phenylmorpholine molecule.

The ¹H NMR spectrum is used to identify the number of distinct proton environments and their connectivity. For this compound, characteristic signals are expected for the phenyl group protons, the morpholine (B109124) ring protons, and the methyl group protons. While a fully assigned spectrum for the free base is not widely published, data from closely related derivatives, such as 5-(2-methyl-2-phenylmorpholino)-N-(1,2,4-thiadiazol-5-yl)naphthalene-2-sulfonamide, provide insight into the expected chemical shifts. googleapis.com The methyl group protons are anticipated to appear as a singlet, while the morpholine ring protons would present as a series of multiplets due to their diastereotopic nature and coupling with each other. The aromatic protons on the phenyl ring would typically appear in the downfield region of the spectrum.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Expected signals include those for the quaternary carbon at the C2 position, the aromatic carbons of the phenyl ring, the aliphatic carbons of the morpholine ring (C3, C5, C6), and the methyl carbon. General studies of N-substituted morpholines confirm that the morpholine ring typically adopts a chair conformation in solution. google.comwvu.edu

Table 1: Expected ¹H and ¹³C NMR Data for this compound (Note: Specific chemical shifts (δ) can vary based on solvent and concentration. Data for the parent compound is not widely available; thus, this table represents expected regions and multiplicities based on general principles and data from derivatives.)

AssignmentNucleusExpected Chemical Shift (ppm)Expected MultiplicityNotes
Phenyl-H¹H~ 7.2 - 7.5Multiplet (m)Signals for ortho, meta, and para protons.
Morpholine -OCH₂-¹H~ 3.8 - 4.1Multiplet (m)Part of the morpholine ring system.
Morpholine -NCH₂-¹H~ 2.9 - 3.4Multiplet (m)Part of the morpholine ring system.
Methyl CH₃-¹H~ 1.6Singlet (s)Attached to the C2 quaternary carbon. A signal at 1.60 ppm was observed for a derivative. googleapis.com
NH¹HBroad, variableSinglet (s, br)Position is concentration and solvent dependent; may exchange.
Phenyl Quaternary C¹³C~ 140 - 145SingletCarbon attached to the morpholine ring.
Phenyl CH¹³C~ 125 - 130DoubletAromatic carbons.
C2 (Quaternary)¹³C~ 75 - 80SingletChiral center bearing methyl and phenyl groups.
Morpholine -OCH₂-¹³C~ 65 - 70TripletCarbon adjacent to oxygen.
Morpholine -NCH₂-¹³C~ 45 - 55TripletCarbons adjacent to nitrogen.
Methyl CH₃-¹³C~ 20 - 25QuartetMethyl group carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₁H₁₅NO), the calculated monoisotopic mass is 177.1154 g/mol . Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed at an m/z (mass-to-charge ratio) of approximately 178.1232.

Under harsher ionization conditions, such as Electron Ionization (EI), or during tandem MS (MS/MS) experiments, the molecular ion undergoes fragmentation. The resulting pattern is a fingerprint that helps to confirm the structure. The fragmentation of phenylmorpholine derivatives is influenced by the stability of the resulting ions, particularly those stabilized by the phenyl ring and the heteroatoms in the morpholine ring. The stability of secondary or tertiary carbocations often dictates the most abundant fragments, which form the base peak in the spectrum. nih.gov

Table 2: Proposed Mass Spectrometry Fragmentation of this compound (Note: This represents a theoretical fragmentation pattern. The base peak will be the most stable fragment formed.)

m/zProposed Fragment IonProposed Neutral LossFragmentation Pathway
178[C₁₁H₁₆NO]⁺-Protonated Molecular Ion [M+H]⁺
162[C₁₀H₁₂NO]⁺CH₄Loss of the methyl group radical followed by H abstraction, or loss of methane (B114726) from [M+H]⁺.
148[C₉H₁₀NO]⁺CH₂OCleavage and loss of formaldehyde (B43269) from the morpholine ring.
105[C₇H₅O]⁺ or [C₈H₉]⁺C₄H₁₀NBenzoyl cation, or cleavage yielding a stable phenylethyl fragment.
91[C₇H₇]⁺C₄H₈NOFormation of the stable tropylium (B1234903) ion.
77[C₆H₅]⁺C₅H₁₀NOPhenyl cation.

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

The determination of enantiomeric purity, or enantiomeric excess (e.e.), is critical for any chiral compound. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the gold standard for separating and quantifying enantiomers. gcms.cz

For non-volatile compounds like this compound, chiral HPLC is a preferred method. wvu.edu The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based columns are commonly used for this purpose. A specific method for resolving the enantiomers of 2-methyl-2-phenylmorpholine (B190111) involves a Chiralpak AD-H column with a mobile phase of hexane (B92381) and isopropanol. nih.gov Additionally, chiral Supercritical Fluid Chromatography (SFC) has been successfully used to separate the enantiomers of 2-methyl-2-phenylmorpholine. google.com

Chiral GC is also a powerful technique, particularly for volatile or semi-volatile compounds. sci-hub.se Analysis of morpholine analogues by GC often requires derivatization to increase volatility and improve chromatographic performance. Common chiral stationary phases for GC are based on modified cyclodextrins.

Table 3: Exemplary Chiral HPLC Method for Enantiomeric Separation

ParameterConditionReference
TechniqueChiral High-Performance Liquid Chromatography (HPLC) nih.gov
Stationary Phase (Column)Chiralpak AD-H nih.gov
Mobile PhaseHexane / Isopropanol (90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA) nih.gov
DetectionUV (Wavelength dependent on analyte chromophore, e.g., 254 nm)General Practice
Flow RateTypical: 1.0 mL/minGeneral Practice
TemperatureAmbient or controlled (e.g., 25 °C)General Practice

X-ray Crystallography for Solid-State Structural Conformation and Stereochemistry

Single-crystal X-ray crystallography stands as the most definitive analytical method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unambiguous proof of a molecule's connectivity, conformation, and, for chiral compounds crystallized in a chiral space group, its absolute stereochemistry.

The process involves irradiating a high-quality single crystal with X-rays and analyzing the resulting diffraction pattern. This analysis yields a detailed model of the crystal lattice, including the dimensions of the unit cell and the exact coordinates of each atom. From this data, precise bond lengths, bond angles, and torsional angles can be calculated, revealing the molecule's preferred conformation in the crystalline state.

As of the latest literature review, a public crystal structure for this compound has not been reported. Therefore, experimental data on its solid-state conformation is not available. If a suitable crystal were obtained and analyzed, the resulting data would be presented as shown in the table below.

Table 4: X-ray Crystallography Data Parameters for this compound (Note: No experimental data is currently available in the public domain for this compound.)

ParameterValue
Empirical FormulaC₁₁H₁₅NO
Formula Weight177.24
Crystal SystemNot Available
Space GroupNot Available
Unit Cell Dimensions (a, b, c, α, β, γ)Not Available
Volume (V)Not Available
Z (Molecules per unit cell)Not Available
Calculated DensityNot Available

Compound Name Reference

Structure Activity Relationship Sar Principles Applied to S 2 Methyl 2 Phenylmorpholine Analogues

Influence of Stereochemistry at the 2-Position on Molecular Interactions

The stereochemistry at the 2-position of the morpholine (B109124) ring is a critical determinant of the biological activity of 2-phenylmorpholine (B1329631) derivatives. The spatial arrangement of the substituents at this chiral center directly influences how the molecule binds to its biological targets, such as the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET).

For many biologically active chiral molecules, one enantiomer is significantly more potent than the other. This is because biological receptors and enzymes are themselves chiral, and thus can differentiate between the two enantiomers of a chiral drug. The active enantiomer has a three-dimensional structure that allows for a precise fit with the binding site, enabling multiple points of interaction (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions) to be established simultaneously. The inactive enantiomer, being a mirror image, cannot achieve the same optimal fit, even with rotation in space. sci-hub.se

In the context of phenmetrazine (3-methyl-2-phenylmorpholine), a close structural analogue of (S)-2-Methyl-2-phenylmorpholine, stereoselectivity is a well-documented phenomenon. For instance, the (S,S) enantiomer of reboxetine, another 2-substituted morpholine derivative, is a more potent inhibitor of NET than its (R,R) counterpart. nih.gov This highlights the importance of the specific stereoconfiguration for optimal interaction with the transporter. While direct comparative studies on the enantiomers of 2-Methyl-2-phenylmorpholine (B190111) are not extensively available in the reviewed literature, the established principles of stereoselectivity in related compounds strongly suggest that the (S)-configuration at the 2-position of 2-Methyl-2-phenylmorpholine dictates a specific and likely more favorable interaction with its target binding sites compared to its (R)-enantiomer.

Impact of Methyl and Phenyl Substituents on Ligand Binding Features

The phenyl group is a common feature in many monoamine transporter ligands. It is known to engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues within the transporter's binding pocket. For example, in the dopamine transporter, the aromatic ring of dopamine itself is known to have parallel packing with the aromatic side chain of a phenylalanine residue (Phe326). nih.gov It is highly probable that the phenyl group of this compound engages in similar crucial hydrophobic interactions.

The methyl group at the C2 position also plays a significant role. While seemingly a small modification, a methyl group can have profound effects on ligand binding. It can enhance binding affinity by occupying a small hydrophobic pocket within the receptor that would otherwise be filled with water molecules, the displacement of which is entropically favorable. The introduction of a methyl group can also influence the conformation of the molecule, potentially pre-organizing it into a more favorable geometry for binding. Studies on other ligands have shown that the addition of a methyl group can lead to a significant increase in potency.

The combination of both a methyl and a phenyl group at the same carbon atom creates a quaternary center, which can have a significant impact on the molecule's conformational flexibility and its interaction with the binding site. The specific (S)-configuration of this center orients these two groups in a defined three-dimensional space, which is critical for the precise interactions required for high-affinity binding.

Rational Design Strategies for Modulating Biological Activity based on Structural Modifications

Rational drug design aims to develop new molecules with improved potency, selectivity, and pharmacokinetic properties by understanding the relationship between chemical structure and biological activity. nih.gov For this compound analogues, several strategies can be employed to modulate their activity based on structural modifications.

One key strategy involves the modification of the phenyl ring . Introducing various substituents at different positions on the phenyl ring can significantly alter the electronic and steric properties of the molecule, leading to changes in binding affinity and selectivity. For instance, in a series of phenylmethylenehydantoins, substitution with alkyl, halogeno, and trifluoromethyl groups on the phenyl ring resulted in good anticonvulsant activity, whereas polar groups like nitro or hydroxyl were less effective or inactive. ljmu.ac.uk This suggests that hydrophobic and electron-withdrawing or -donating groups on the phenyl ring of this compound could be explored to fine-tune its interaction with monoamine transporters.

Another design strategy focuses on modifications of the morpholine ring . This can include N-alkylation or the introduction of substituents at other positions on the ring. For example, in a series of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues, N-alkylation and alkyl extensions of the 3-methyl group led to compounds with increased potency as inhibitors of dopamine or norepinephrine uptake.

The development of novel psychoactive substances often involves the creation of analogues of existing compounds like phenmetrazine. nih.govnih.gov These efforts, while not always for therapeutic purposes, demonstrate the application of rational (and sometimes irrational) design principles to modulate the activity of the phenylmorpholine scaffold.

A crucial aspect of rational design is the consideration of stereochemistry. The synthesis of stereospecifically pure compounds, such as the (S)-enantiomer of 2-Methyl-2-phenylmorpholine, is a fundamental strategy to ensure selective interaction with the target and to avoid potential off-target effects or lower efficacy associated with a racemic mixture. nih.govchemicalbook.com

Computational Approaches to SAR (e.g., Molecular Docking for binding modes, without clinical outcome focus)

Computational methods, particularly molecular docking, are powerful tools in the study of SAR. They allow for the visualization and analysis of how a ligand, such as this compound, might bind to its target protein at an atomic level. researchgate.net These in silico techniques can predict the preferred binding pose of a molecule and estimate its binding affinity, providing valuable insights for the rational design of new analogues.

Molecular docking studies typically involve generating a three-dimensional model of the target protein, often based on X-ray crystallography or homology modeling, and then computationally "docking" the ligand into the active site. The program then calculates the most likely binding modes and scores them based on factors like intermolecular energies and geometric complementarity. For monoamine transporters like DAT and NET, which are the likely targets of this compound, molecular docking can help to identify the key amino acid residues involved in the binding interaction. nih.gov

For example, a docking study of dopamine with the dopamine transporter revealed that dopamine orients itself in a hydrophobic pocket, forming hydrogen bonds with the backbone carbonyl oxygens of Ser422 and Gly425 and having hydrophobic contacts with several other residues. nih.gov It is plausible that the morpholine oxygen and the amine nitrogen of this compound could also participate in hydrogen bonding, while the phenyl ring engages in hydrophobic interactions, as discussed earlier.

Interactive Data Table: Monoamine Release of 2-Phenylmorpholine and Related Agents

The following table presents the half-maximal effective concentration (EC₅₀) values for monoamine release by 2-phenylmorpholine and its analogues. Lower EC₅₀ values indicate greater potency in releasing the respective neurotransmitter.

CompoundNorepinephrine (NE) EC₅₀ (nM)Dopamine (DA) EC₅₀ (nM)Serotonin (5-HT) EC₅₀ (nM)Reference
2-Phenylmorpholine798620,260 wikipedia.org
Phenmetrazine29–50.470–1317,765–>10,000 wikipedia.org
Phendimetrazine (B1196318)>10,000>10,000>100,000 wikipedia.org
Pseudophenmetrazine514>10,000 (RI)>10,000 wikipedia.org

Note: The assays were conducted in rat brain synaptosomes, and human potencies may differ. RI indicates reuptake inhibition. wikipedia.org

Role of S 2 Methyl 2 Phenylmorpholine As a Chiral Building Block in Organic Synthesis

Precursor in the Synthesis of Complex Heterocyclic Compounds

The (S)-2-Methyl-2-phenylmorpholine scaffold serves as a foundational element for the construction of more elaborate heterocyclic structures. Its inherent chirality can be transferred to the target molecules, which is a crucial aspect in the synthesis of pharmaceuticals where stereochemistry often dictates biological activity. The morpholine (B109124) ring itself is a privileged structure in drug discovery, and derivatives of this compound can be envisioned as key intermediates in the synthesis of novel therapeutic agents. chiralpedia.com

While specific, extensively documented examples of the direct use of this compound as a precursor are emerging, the general utility of chiral morpholines is well-established. For instance, chiral morpholine analogs have been successfully employed in the synthesis of potent and selective dopamine (B1211576) D4 receptor antagonists. The core morpholine structure is often elaborated through N-alkylation or other modifications to introduce desired pharmacophoric groups.

The synthesis of complex heterocyclic compounds from this compound would typically involve the following conceptual steps:

Functionalization of the Morpholine Nitrogen: The secondary amine of the morpholine ring provides a convenient handle for introducing a wide range of substituents. This can be achieved through reactions such as alkylation, acylation, or arylation, allowing for the connection of other cyclic or acyclic fragments to the chiral core.

Modification of the Phenyl Group: The phenyl ring can be subjected to electrophilic aromatic substitution reactions to introduce additional functional groups, thereby increasing the molecular complexity and providing points for further synthetic transformations.

Ring Transformation Reactions: While less common, the morpholine ring itself could potentially undergo ring-opening or rearrangement reactions to generate other heterocyclic systems, with the original stereocenter influencing the stereochemical outcome of the transformation.

The following table provides a conceptual overview of potential synthetic transformations starting from this compound:

Starting MaterialReagents and ConditionsProduct TypePotential Application
This compoundAlkyl halide, BaseN-Alkyl-2-methyl-2-phenylmorpholineBuilding block for CNS-active compounds
This compoundAcyl chloride, BaseN-Acyl-2-methyl-2-phenylmorpholineIntermediate for peptidomimetics
This compoundAryl halide, Palladium catalystN-Aryl-2-methyl-2-phenylmorpholinePrecursor for ligands or bioactive molecules

Application in Asymmetric Catalysis as a Chiral Ligand or Organocatalyst

The chiral environment provided by this compound makes it an attractive candidate for development as a chiral ligand in metal-catalyzed asymmetric reactions or as an organocatalyst. The nitrogen and oxygen atoms of the morpholine ring can act as coordination sites for metal centers, while the stereodefined arrangement of the methyl and phenyl groups can effectively control the stereochemical outcome of a catalyzed reaction.

As a Chiral Ligand:

When used as a ligand, the this compound moiety would be incorporated into a larger molecule that can chelate to a metal. The resulting chiral metal complex could then be used to catalyze a variety of asymmetric transformations, such as hydrogenations, allylic alkylations, or Diels-Alder reactions. The steric bulk of the phenyl group and the chirality of the C-2 position would play a crucial role in creating a chiral pocket around the metal's active site, thereby inducing enantioselectivity in the product formation.

As an Organocatalyst:

In the context of organocatalysis, the secondary amine of this compound could be utilized to activate substrates through the formation of chiral enamines or iminium ions. This mode of activation is central to a wide range of organocatalytic reactions, including aldol (B89426) reactions, Michael additions, and cycloadditions. The well-defined stereochemistry of the catalyst would be translated into the stereochemistry of the product.

While specific examples of this compound being used directly as a catalyst are still a subject of ongoing research, the principles of asymmetric catalysis strongly support its potential in this area. The development of new chiral ligands and organocatalysts is a continuous effort in organic synthesis, and chiral morpholines represent a promising class of compounds for this purpose. chiralpedia.com

The following table illustrates the potential catalytic applications of this compound derivatives:

Catalyst TypeReactionSubstrateProductPotential Enantioselectivity
Chiral Ligand (with Metal)Asymmetric HydrogenationProchiral olefinChiral alkaneHigh
OrganocatalystMichael AdditionAldehyde/Ketone + α,β-Unsaturated compoundChiral adductPotentially high
OrganocatalystAldol ReactionAldehyde + KetoneChiral β-hydroxy carbonylPotentially high

Future Directions in Synthetic Applications of Chiral Morpholines

The field of chiral morpholine chemistry is poised for significant advancements, with a focus on expanding their synthetic utility and exploring new applications in medicinal chemistry and materials science. chiralpedia.com The future directions for the synthetic applications of chiral morpholines, including this compound, are expected to encompass several key areas:

Development of Novel Catalytic Systems: There is a considerable opportunity to design and synthesize new chiral ligands and organocatalysts based on the this compound scaffold. Research will likely focus on fine-tuning the electronic and steric properties of these catalysts to achieve higher efficiency and enantioselectivity in a broader range of asymmetric transformations. chiralpedia.com

Synthesis of Complex Natural Products and Bioactive Molecules: Chiral morpholines are expected to be increasingly utilized as key building blocks in the total synthesis of complex natural products and novel pharmaceuticals. Their ability to impart stereochemical control and serve as a rigid scaffold will be invaluable in constructing intricate molecular architectures. chiralpedia.com

Green Chemistry Approaches: Future synthetic methodologies involving chiral morpholines will likely emphasize the principles of green chemistry. This includes the development of more atom-economical reactions, the use of environmentally benign solvents and reagents, and the design of recyclable catalysts. chiralpedia.com

Integration with Emerging Technologies: The synergy of chiral morpholine chemistry with enabling technologies such as flow chemistry and high-throughput screening will accelerate the discovery of new reactions and the optimization of existing processes.

Q & A

Q. What are the established synthetic pathways for (S)-2-Methyl-2-phenylmorpholine, and how do reaction conditions influence yield and enantiomeric purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, a morpholine ring can be constructed via cyclization of β-amino alcohols with ethylene oxide under basic conditions (e.g., NaOH catalysis) . Enantiomeric purity is controlled by chiral auxiliaries or catalysts. For instance, asymmetric hydrogenation using Ru-BINAP complexes has been reported for analogous morpholine derivatives, achieving >90% enantiomeric excess (ee) . Key factors include:
  • Temperature : Lower temperatures (0–25°C) reduce racemization.

  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

  • Catalyst : Chiral ligands like (S)-BINAP improve stereoselectivity .

    Synthetic RouteCatalyst/SolventYield (%)ee (%)Reference
    Cyclization of β-amino alcoholNaOH/EtOH65–7585–90
    Asymmetric hydrogenationRu-(S)-BINAP/THF80–85>90

Q. Which analytical techniques are most effective for characterizing the stereochemical configuration of this compound?

  • Methodological Answer :
  • Chiral HPLC : Resolves enantiomers using columns like Chiralpak AD-H; mobile phases of hexane/isopropanol (90:10) with 0.1% trifluoroacetic acid .
  • X-ray Crystallography : Determines absolute configuration but requires high-quality single crystals .
  • Optical Rotation : Measures [α]ᴅ values (e.g., +15° to +25° for the S-enantiomer in chloroform) .
  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR identify diastereotopic protons and confirm ring substitution patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different in vitro models?

  • Methodological Answer : Discrepancies often arise from assay-specific variables:
  • Receptor Density : Use standardized cell lines (e.g., HEK293 with stable receptor overexpression) .
  • Solvent Effects : DMSO >1% may inhibit enzyme activity; use ≤0.1% .
  • Metabolic Stability : Compare results in hepatocyte-free vs. hepatocyte-containing assays to identify metabolite interference .
  • Statistical Validation : Apply multivariate analysis to isolate confounding factors (e.g., ANOVA with post-hoc tests) .

Q. What strategies optimize the enantioselective synthesis of this compound to minimize racemization?

  • Methodological Answer :
  • Low-Temperature Quenching : Halt reactions at –20°C to prevent post-synthesis epimerization .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during synthesis .
  • Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers .
  • In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and ee in real time .

Q. How does the electronic nature of substituents on the morpholine ring affect the compound's interaction with biological targets?

  • Methodological Answer : Substituents modulate binding through:
  • Hydrogen Bonding : Electron-withdrawing groups (e.g., -NO2_2) enhance interactions with polar residues (e.g., Ser/Thr in kinases) .

  • π-π Stacking : Aromatic substituents (e.g., phenyl) engage Tyr/Phe residues in hydrophobic pockets .

  • Steric Effects : Bulky groups (e.g., -CF3_3) can block access to active sites, reducing potency .

    SubstituentBinding Affinity (IC50_{50}, nM)Target EnzymeReference
    -H450 ± 25Kinase A
    -Ph120 ± 15Kinase A
    -CF3_3950 ± 50Kinase A

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